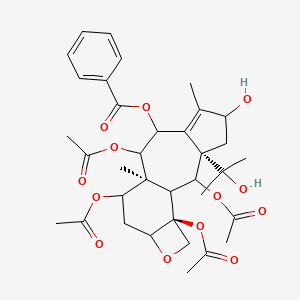
13-Decinnamoyltaxchinin B;Taxayuntin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is part of the taxane family, which is known for its significant biological activities, particularly in the field of cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 13-Decinnamoyltaxchinin B is mainly through the extraction from Taxus yunnanensis. The extraction process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
13-Decinnamoyltaxchinin B undergoes various chemical reactions typical of taxane diterpenoids. These reactions include:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and enhance its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to derivatives with different biological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its activity or altering its solubility.
Common Reagents and Conditions
The common reagents used in the reactions involving 13-Decinnamoyltaxchinin B include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .
Major Products Formed
The major products formed from the reactions of 13-Decinnamoyltaxchinin B depend on the type of reaction. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
13-Decinnamoyltaxchinin B has several scientific research applications, including:
Chemistry: The compound is used as a model molecule for studying the chemical behavior of taxane diterpenoids.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: 13-Decinnamoyltaxchinin B is investigated for its potential anticancer properties, similar to other taxane compounds like paclitaxel.
Mecanismo De Acción
The mechanism of action of 13-Decinnamoyltaxchinin B involves its interaction with cellular targets, particularly microtubules. Like other taxane compounds, it stabilizes microtubules, preventing their depolymerization, which is crucial for cell division. This mechanism is particularly effective in inhibiting the proliferation of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: Another well-known taxane diterpenoid with significant anticancer properties.
Docetaxel: A semi-synthetic derivative of paclitaxel with enhanced solubility and efficacy.
Cabazitaxel: A newer taxane derivative used in cancer treatment with improved activity against resistant cancer cells.
Uniqueness
13-Decinnamoyltaxchinin B is unique due to its specific structural features and its natural occurrence in Taxus yunnanensis. While it shares some biological activities with other taxane compounds, its distinct structure may offer unique advantages in certain applications .
Propiedades
Fórmula molecular |
C35H44O13 |
|---|---|
Peso molecular |
672.7 g/mol |
Nombre IUPAC |
[(3S,10S,16S)-2,9,11,16-tetraacetyloxy-5-hydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-8-yl] benzoate |
InChI |
InChI=1S/C35H44O13/c1-17-23(40)15-34(32(6,7)42)26(17)27(47-31(41)22-12-10-9-11-13-22)29(45-19(3)37)33(8)24(44-18(2)36)14-25-35(16-43-25,48-21(5)39)28(33)30(34)46-20(4)38/h9-13,23-25,27-30,40,42H,14-16H2,1-8H3/t23?,24?,25?,27?,28?,29?,30?,33-,34+,35+/m1/s1 |
Clave InChI |
IKDVXNASCSGIHM-DVRNBQAKSA-N |
SMILES isomérico |
CC1=C2C(C([C@@]3(C(CC4[C@](C3C([C@@]2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


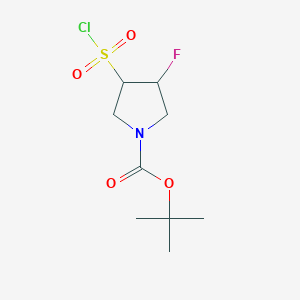
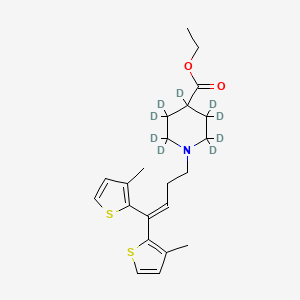
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)

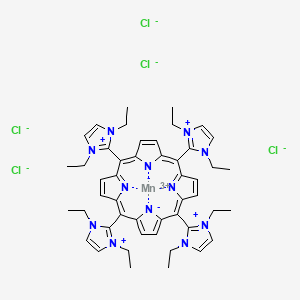
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
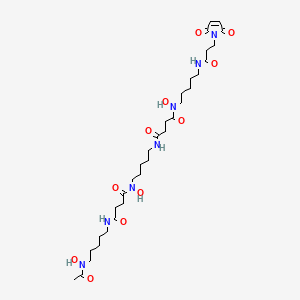
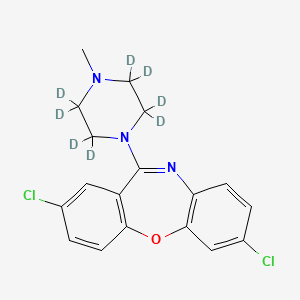

![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)




